
14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid is a polyunsaturated fatty acid derivative. It is a metabolite of arachidonic acid, formed through enzymatic processes involving epoxide hydrolase. This compound is part of the eicosanoid family, which plays significant roles in various physiological and pathological processes, including inflammation and immune responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid can be synthesized through the enzymatic hydrolysis of 14,15-leukotriene A4. This process involves the use of cytosolic epoxide hydrolase purified from mouse liver. The reaction is dependent on time and enzyme concentration, and it is abolished after heat treatment of the enzyme. The apparent Km and Vmax values at 37°C are 11 µM and 900 nmol x mg^-1 x min^-1, respectively .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the enzymatic synthesis route described above can be scaled up for industrial applications, provided that the enzyme source and reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Leads to the formation of various hydroxylated derivatives.
Reduction: Results in the formation of dihydroxy derivatives with altered double bond configurations.
Substitution: Produces halogenated eicosatetraenoic acid derivatives.
Aplicaciones Científicas De Investigación
14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the enzymatic hydrolysis of epoxides and the formation of diols.
Biology: Investigated for its role in modulating leukocyte functions and its involvement in inflammatory responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and immune disorders.
Mecanismo De Acción
14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid exerts its effects by modulating the functions of leukocytes. It is formed through the enzymatic hydrolysis of 14,15-leukotriene A4 by cytosolic epoxide hydrolase. The compound interacts with specific receptors on leukocytes, leading to changes in cell signaling pathways that regulate inflammation and immune responses .
Comparación Con Compuestos Similares
- 8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid
- 5,6-Dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acid
- 12,20-Dihydroxy-5,8,10,14-eicosatetraenoic acid
Comparison: 14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid is unique due to its specific formation from 14,15-leukotriene A4 and its distinct role in modulating leukocyte functions. Other similar compounds, such as 8,15-dihydroxy-5,9,11,13-eicosatetraenoic acid, are also involved in inflammatory processes but differ in their enzymatic pathways and specific biological activities .
Propiedades
Número CAS |
77667-09-5 |
|---|---|
Fórmula molecular |
C20H34O4 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
(5Z,8Z,11Z)-14,15-dihydroxyicosa-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-12-15-18(21)19(22)16-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h4,6-7,9-10,13,18-19,21-22H,2-3,5,8,11-12,14-17H2,1H3,(H,23,24)/b6-4-,9-7-,13-10- |
Clave InChI |
SYAWGTIVOGUZMM-ILYOTBPNSA-N |
SMILES isomérico |
CCCCCC(C(C/C=C\C/C=C\C/C=C\CCCC(=O)O)O)O |
SMILES |
CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)O)O |
SMILES canónico |
CCCCCC(C(CC=CCC=CCC=CCCCC(=O)O)O)O |
Descripción física |
Solid |
Sinónimos |
14,15-dihydroxy-5,8,10,12-eicosatetraenoic acid 14,15-leukotriene B(4) 14,15-leukotriene B4 14,15-leukotriene B4, (S-(R*,R*-(E,E,Z,Z)))-isomer 14,15-leukotriene B4, (S-(R*,S*-(E,E,Z,Z)))-isomer 14,15-LTB4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


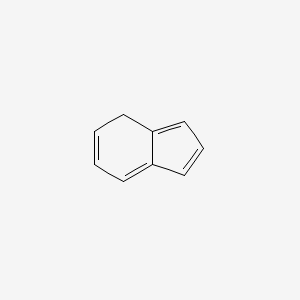

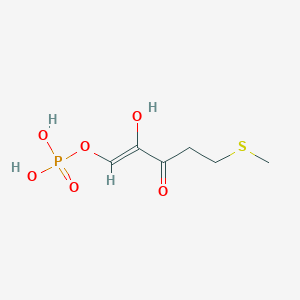


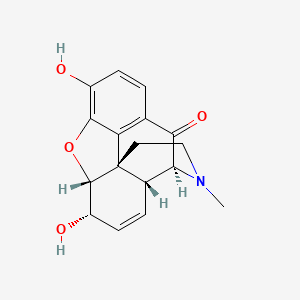
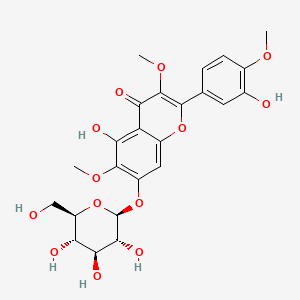
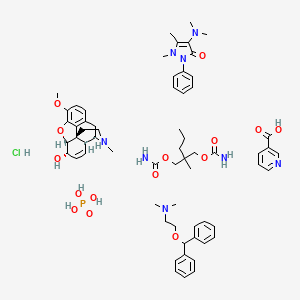
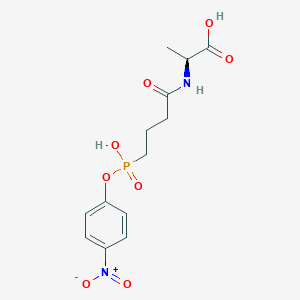
![N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]pyridine-4-carboxamide](/img/structure/B1235219.png)
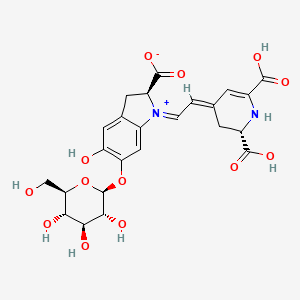

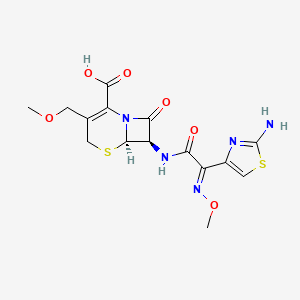
![[(1S,3S,5E,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1235227.png)
